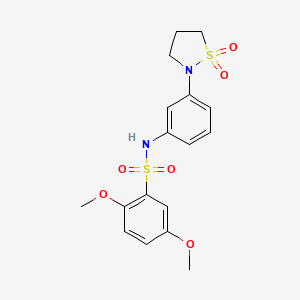

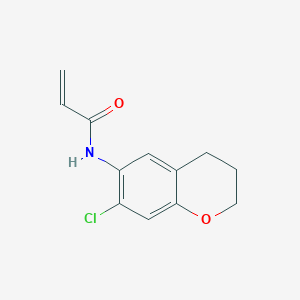

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. Unfortunately, specific synthesis information for this compound is not available in the search results.

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. Unfortunately, specific information on the chemical reactions involving this compound is not available in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, specific physical and chemical properties for this compound are not available in the search results.

Scientific Research Applications

Antimycobacterial Activity

Research into novel thiourea derivatives bearing the benzenesulfonamide moiety has shown promising antimycobacterial activity. A study highlighted the synthesis of a series of compounds designed from antituberculosis pro-drugs. Among these, certain compounds exhibited high activity against Mycobacterium tuberculosis, with one showing significant potency (MIC = 3.13 µg/mL). This study underscores the potential of sulfonamide derivatives in treating tuberculosis through structural modifications and SAR analysis (Ghorab et al., 2017).

COX-2 Inhibition for Anti-inflammatory Purposes

Another scientific application involves the synthesis of benzenesulfonamide derivatives to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. Substituent effects on these compounds enhanced COX-2 selectivity, particularly with the introduction of a fluorine atom. This led to the development of a potent and selective COX-2 inhibitor, showcasing the role of sulfonamide derivatives in the development of anti-inflammatory drugs (Hashimoto et al., 2002).

Anti-cancer Applications

Sulfonamide compounds have also been investigated for their anti-cancer properties. For instance, derivatives of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been studied as HIF-1 pathway inhibitors, showing potential to antagonize tumor growth in cancer models. The research highlights the importance of structural motifs in chemical modifications to optimize pharmacological properties towards cancer therapy development (Mun et al., 2012).

Novel Syntheses Techniques

Furthermore, novel synthesis methods for sulfonamide molecules have been developed, such as the creation of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide. These methods not only expand the chemical toolbox but also provide insights into structural and electronic properties, contributing to the broader understanding and application of sulfonamide derivatives in various scientific fields (Murthy et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-15-7-8-16(25-2)17(12-15)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNERJVBKBIJRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)

![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)